

LAU159: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: LAU159

Cat. No.: B608482

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Introduction

LAU159 is a novel small molecule that acts as a functionally selective positive allosteric modulator of the $\alpha 1\beta 3$ γ -aminobutyric acid type A (GABA_A) receptor, with an EC₅₀ of 2.2 μ M. [1] It also demonstrates potentiation at $\alpha 6$ subunit-containing GABA_A receptors. As a modulator of the primary inhibitory neurotransmitter system in the central nervous system, **LAU159** presents a valuable tool for investigating the role of specific GABA_A receptor subtypes in various physiological and pathological processes. These application notes provide detailed protocols for the preparation and use of **LAU159** in preclinical research settings.

Physicochemical Properties and Storage

Property	Value	Source
CAS Number	2055050-87-6	[2] [3] [4]
Molecular Formula	C ₁₇ H ₁₂ ClN ₃ O ₂	[1]
Molecular Weight	325.75 g/mol	
Appearance	Crystalline solid	
Solubility	Soluble in DMSO	
Storage (Solid)	Store at -20°C. Stable for at least 4 years.	
Storage (DMSO Stock Solution)	Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.	

Solution Preparation

1. Stock Solution Preparation (10 mM in DMSO)

- Materials:
 - **LAU159** powder
 - Anhydrous dimethyl sulfoxide (DMSO)
 - Sterile microcentrifuge tubes or vials
 - Calibrated analytical balance
 - Vortex mixer
- Protocol:
 - Equilibrate the **LAU159** vial to room temperature before opening to prevent moisture condensation.

- Weigh the desired amount of **LAU159** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3258 mg of **LAU159** (Molecular Weight: 325.75 g/mol). Calculation: $0.01 \text{ mol/L} \times 0.001 \text{ L} \times 325.75 \text{ g/mol} = 0.0032575 \text{ g} = 3.2575 \text{ mg}$
- Add the appropriate volume of anhydrous DMSO to the **LAU159** powder.
- Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.

2. Working Solution Preparation (for Cell-Based Assays)

- Materials:
 - 10 mM **LAU159** stock solution in DMSO
 - Sterile cell culture medium or desired aqueous buffer (e.g., PBS)
 - Sterile dilution tubes
- Protocol:
 - Thaw a single aliquot of the 10 mM **LAU159** stock solution at room temperature.
 - Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration.
 - Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately and thoroughly. Do not add the aqueous buffer directly to the DMSO stock.
 - The final concentration of DMSO in the working solution should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity. For example, a 1:1000

dilution of a 10 mM stock solution to achieve a 10 μ M working concentration will result in a final DMSO concentration of 0.1%.

- Prepare fresh working solutions for each experiment. Do not store aqueous working solutions for extended periods.

Experimental Protocols

In Vitro Electrophysiology (Two-Electrode Voltage Clamp in *Xenopus* Oocytes)

This protocol is adapted from studies investigating the effects of pyrazoloquinolinones on GABAA receptors expressed in *Xenopus laevis* oocytes.

- Oocyte Preparation and Receptor Expression:
 - Harvest and prepare *Xenopus laevis* oocytes using standard procedures.
 - Inject oocytes with cRNA encoding the desired GABAA receptor subunits (e.g., $\alpha 1$, $\beta 3$, $\gamma 2$).
 - Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.
- Electrophysiological Recording:
 - Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
 - Clamp the oocyte membrane potential at -60 mV using a two-electrode voltage clamp amplifier.
 - Prepare a stock solution of GABA in Ringer's solution.
 - Prepare working solutions of **LAU159** in Ringer's solution by diluting the DMSO stock. Ensure the final DMSO concentration does not affect the oocyte membrane properties.
- Experimental Procedure:
 - Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC5-EC10) to the oocyte.

- To assess the modulatory effect of **LAU159**, co-apply the desired concentration of **LAU159** with the same concentration of GABA.
- To generate a dose-response curve, apply increasing concentrations of **LAU159** in the presence of a fixed concentration of GABA.
- Wash the oocyte with Ringer's solution between applications to allow for complete recovery of the GABA response.
- Record and analyze the changes in current amplitude to determine the potentiation of the GABA response by **LAU159**.

Data Presentation

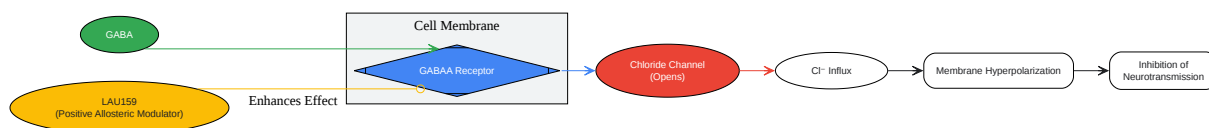
Quantitative Data Summary for **LAU159**

Parameter	Receptor Subtype	Value	Experimental System	Reference
EC ₅₀	α1β3	2.2 μM	Not specified	
Modulation	α6β3γ2	Positive Allosteric Modulator	Xenopus oocytes	

Signaling Pathways and Workflows

GABAA Receptor Signaling Pathway

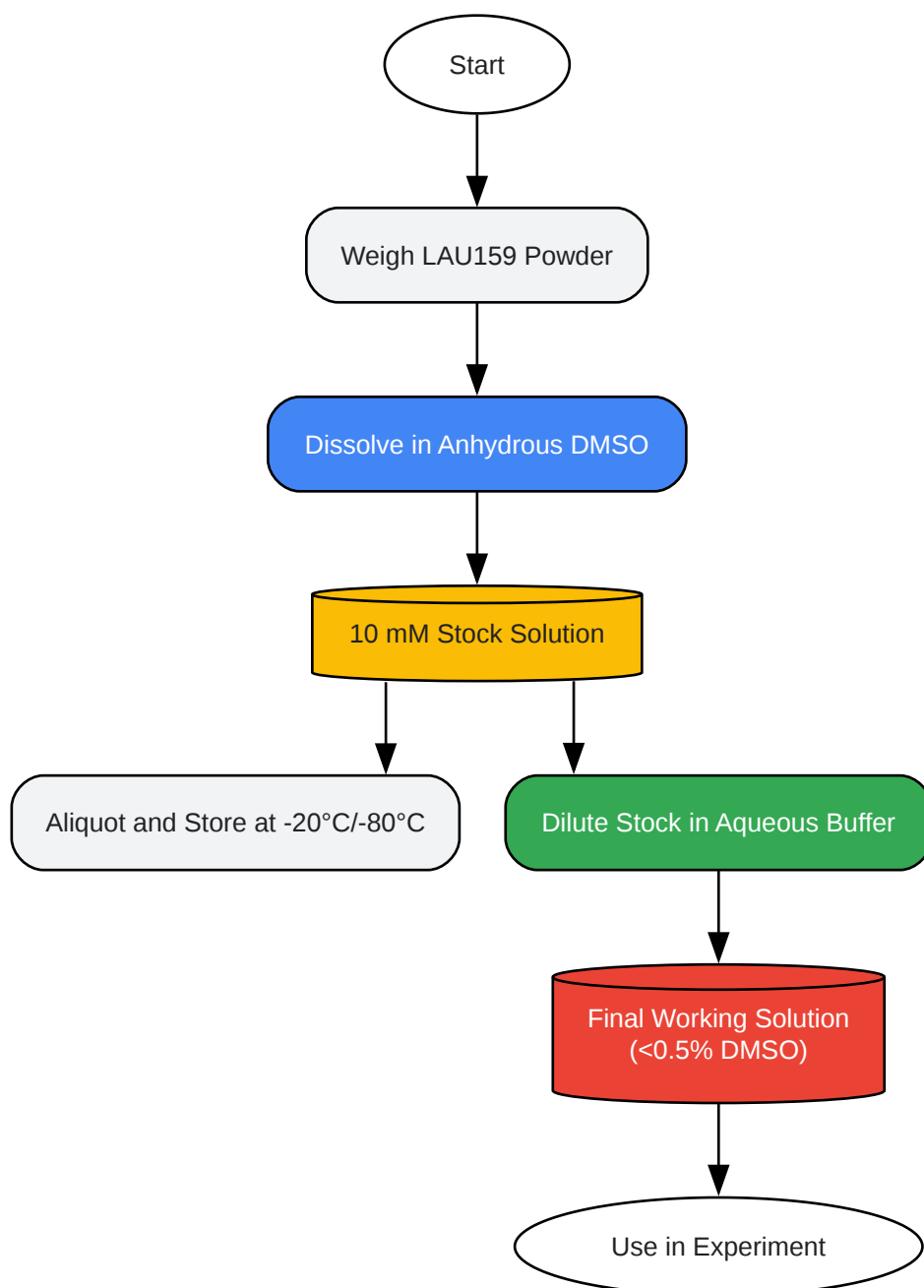
The binding of GABA to the GABAA receptor, a ligand-gated ion channel, leads to the influx of chloride ions (Cl⁻), resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. Positive allosteric modulators like **LAU159** enhance the effect of GABA, leading to a greater influx of Cl⁻ for a given concentration of GABA.



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Caption: GABAA receptor signaling pathway.

Experimental Workflow for **LAU159** Solution Preparation



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